molecular formula C17H14N2O4S B350227 Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 313262-91-8

Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B350227
CAS No.: 313262-91-8
M. Wt: 342.4g/mol
InChI Key: JNNFKIHKRFLCLC-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves the reaction of 2-aminobenzo[d]thiazole with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its amine derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The benzothiazole ring plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate is unique due to the presence of both the methoxybenzamido and carboxylate groups attached to the benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-[(3-methoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-22-12-5-3-4-10(8-12)15(20)19-17-18-13-7-6-11(16(21)23-2)9-14(13)24-17/h3-9H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNFKIHKRFLCLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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